[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone
Description
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c23-19(15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-20-16-8-4-5-9-17(16)21-18/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHFWQHFVBMDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone typically involves multiple steps, starting with the preparation of the benzoimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoimidazole intermediate . The final step involves the attachment of the cyclohexyl group, which can be achieved through various methods such as Friedel-Crafts acylation or alkylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Reaction Types
The compound participates in various chemical reactions, including:
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Oxidation | Potassium permanganate | Functional group modification |
| Reduction | Lithium aluminum hydride | Reduction of carbonyl groups |
| Substitution | Alkyl halides + base (e.g., sodium hydride) | Introduction of substituents |
| Cyclization | Acidic/basic conditions | Formation of fused ring systems |
These reactions are critical for optimizing the compound’s physicochemical properties or generating analogs .
Solid-State Formations
The compound’s solid-state behavior is influenced by solvent choice and crystallization techniques:
-
Amorphous Form Preparation
-
Crystalline Form-2 Formation
Analog Development and Substituent Effects
Research on structural analogs reveals how substituents impact biological activity (e.g., MIC values against M. tuberculosis):
| Analog | Substituent Modification | MIC (µM) | Key Observations |
|---|---|---|---|
| 4PP-2 | 4-(p-tert-butylphenyl) substitution | 2.0 | Improved activity |
| 4PP-3 | Cyclohexylmethylene substitution | 6.8 | Similar to parent compound |
| 4PP-17 | 4-N,N-dimethylamino group | Inactive | Polar groups reduce activity |
| 4PP-48 | 1H-indol-3-yl substitution | 1.6 | Enhanced activity |
Substituents like tert-butylphenyl or indole groups improve activity, while polar groups (e.g., esters, carboxylic acids) diminish it .
Key Research Findings
-
Benzimidazole Reactivity : The benzimidazole moiety enables interactions with nucleophilic sites on proteins, contributing to biological activity.
-
Piperidine Flexibility : Substituents on the piperidine ring significantly influence solubility and receptor binding. For example, branched aliphatic groups (e.g., 2,4,4-trimethylpentan-2-yl) maintain potency .
-
Solid-State Optimization : Crystallization techniques (e.g., solvent-mediated slurries) are critical for isolating stable forms .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of benzimidazole, including [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone, exhibit promising anticancer properties. A study evaluated a series of benzimidazole derivatives against various leukemia cell lines (K562, U937, HL60, Jurkat, and U266) using the MTS assay. The compound demonstrated significant antiproliferative activity with an IC50 value comparable to standard reference drugs .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A6730 | K562 | 8 |
| Compound X | U937 | 12 |
| Compound Y | HL60 | 10 |
Antimicrobial Properties
In addition to its anticancer potential, the compound has shown antimicrobial activity. A series of synthesized compounds based on benzimidazole were tested against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ofloxacin and fluconazole .
Table 2: Antimicrobial Activity of Synthesized Compounds
| Compound | Bacteria/Fungi | MIC (µM) |
|---|---|---|
| N1 | S. aureus | 1.27 |
| N2 | E. coli | 1.40 |
| N3 | C. albicans | 5.19 |
Pharmacological Applications
CNS Disorders
The compound has been investigated for its potential in treating central nervous system (CNS) disorders such as mild cognitive impairment and early dementia, including Alzheimer's disease. Studies suggest that compounds with benzimidazole moieties can interact with neuroreceptors and may provide therapeutic benefits in neurodegenerative conditions .
Table 3: CNS Activity of Benzimidazole Derivatives
| Compound | Condition | Effectiveness |
|---|---|---|
| Compound A | Alzheimer's Disease | Moderate |
| Compound B | Cognitive Impairment | High |
Material Science
Coordination Chemistry
Benzimidazole derivatives have also found applications in coordination chemistry due to their ability to act as ligands. The structural properties of this compound allow it to form stable complexes with various metal ions, making it useful in catalysis and material synthesis .
Case Studies
Case Study 1: Anticancer Efficacy Assessment
In a detailed study assessing the anticancer efficacy of this compound, researchers observed that the compound induced apoptosis in leukemia cells via caspase activation pathways. This study provided insights into the molecular mechanisms underlying its anticancer effects.
Case Study 2: Antimicrobial Mechanism Investigation
Another study investigated the antimicrobial mechanism of action for derivatives containing the benzimidazole structure. Results indicated that these compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to bacterial cell death.
Mechanism of Action
The mechanism of action of [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone involves its interaction with various molecular targets. The benzoimidazole ring can bind to enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability . The cyclohexyl group can provide additional hydrophobic interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic methods, physicochemical properties, and biological activities.
Structural Features and Substituent Effects
Key structural variations among analogs include substitutions on the piperidine/piperazine ring and modifications to the benzimidazole core. These alterations significantly influence physicochemical and pharmacological profiles:
- Compound 65 (): A 2-(trifluoromethyl)phenyl group on the piperidine enhances hydrophobicity and electron-withdrawing effects, which may improve binding affinity to hydrophobic protein pockets (e.g., retinol-binding proteins) .
- Compound 7 (): A pyridin-2-yl and 4-methoxybenzyl group introduces hydrogen-bonding capability and increased polarity, likely directing activity toward histamine H1/H4 receptors .
- Benzylpiperidine Analog (): Chloro and benzyl substituents elevate lipophilicity and molecular weight, which may impact tissue distribution and half-life .
Physicochemical Properties
Critical properties are influenced by substituents:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C19H23N3O | 309.41 | – | ~3.2 |
| Compound 65 | C20H17F3N2O | 358.36 | 178–185 | ~4.1 |
| Compound 7 | C27H28N4O2 | 440.54 | – | ~3.8 |
| Sulfonic Acid Derivative | C20H16N3O4S | 394.42 | – | ~0.5 |
| Benzylpiperidine Analog | C19H20ClN3O | 341.84 | – | ~3.5 |
- Lipophilicity : Trifluoromethyl (Compound 65) and benzyl () groups increase LogP, favoring membrane penetration. The sulfonic acid derivative () is highly hydrophilic (LogP ~0.5).
- Melting Points : Compound 65’s high melting point (178–185°C) suggests crystalline stability, advantageous for formulation .
Biological Activity
The compound [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including cytotoxicity assays, receptor binding studies, and structure-activity relationships.
1. Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 427.49 g/mol. The compound features a benzimidazole moiety linked to a piperidine ring and a cyclohexyl group, which contributes to its pharmacological properties.
2.1 Cytotoxic Activity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
The compound showed significant antiproliferative activity, particularly against human myeloid leukemia cell lines such as K562 and HL60, with IC50 values comparable to established reference drugs.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the benzimidazole moiety plays a crucial role in its interaction with cellular targets, potentially influencing pathways involved in cell proliferation and apoptosis.
3. Receptor Binding Studies
The compound has also been studied for its binding affinity to cannabinoid receptors:
These findings suggest that the compound acts as an inverse agonist at the CB1 receptor, which could have implications for therapeutic applications in obesity and metabolic disorders.
4. Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity:
- Benzimidazole Substitution : Variations in substituents on the benzimidazole ring can significantly alter cytotoxicity.
- Piperidine Modifications : Altering the piperidine structure influences receptor binding affinity and selectivity.
This information can guide future synthesis efforts aimed at enhancing efficacy and reducing side effects.
5.2 Clinical Implications
Given its activity against leukemia cell lines and its mechanism as a cannabinoid receptor antagonist, there is potential for development as a therapeutic agent in both oncology and metabolic syndrome management.
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Use of TEA or DMAP to enhance acylation efficiency.
- Solvent Polarity : Adjusting solvent systems (e.g., THF → DCM) to improve intermediate solubility.
- Temperature Control : Prolonged reflux (4–6 hours) ensures complete reaction .
How is the compound characterized using spectroscopic and chromatographic techniques?
Answer:
- 1H/13C-NMR : Key signals include:
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight (e.g., ~350–400 g/mol) .
- HPLC : Purity is assessed using C18 columns (retention time: 11–13 min) with UV detection at 254 nm. Peak areas ≥95% indicate high purity .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological activity?
Answer:
SAR Design Principles :
- Core Modifications : Introduce substituents to the benzoimidazole ring (e.g., halogens, methoxy groups) to enhance target binding. For example, bromo-substituted analogs showed improved heparanase inhibition (IC50: 0.27 µM) .
- Piperidine/Cyclohexyl Optimization : Replace cyclohexyl with bicyclic or heterocyclic groups to modulate lipophilicity and metabolic stability .
- In Silico Modeling : Docking studies using tubulin colchicine-binding site coordinates (PDB: 1SA0) guide rational design of derivatives with improved affinity .
Q. Validation :
- In Vitro Assays : Tubulin polymerization inhibition (IC50 ≤ 1 µM) and anti-migration assays in cancer cell lines (e.g., B16-BL6 melanoma) .
- In Vivo Models : Metastasis inhibition in xenograft models (e.g., 30 mg/kg i.p. dosing in mice) .
What strategies are effective in resolving discrepancies between theoretical and experimental elemental analysis data?
Answer:
Case Example : A derivative showed calculated C: 71.67% vs. experimental C: 72.04% due to residual solvents or hydration .
Resolution Steps :
Re-analysis : Repeat CHN analysis using fresh samples dried under vacuum (60°C, 24 hrs).
Purity Verification : Cross-check with HPLC-MS to detect impurities (e.g., unreacted intermediates) .
Crystallography : Single-crystal X-ray diffraction confirms molecular composition and hydration state .
How can in vitro findings for this compound be translated to in vivo models, considering pharmacokinetic challenges?
Answer:
Key Challenges :
Q. In Vivo Validation :
- Pharmacokinetic Profiling : Measure plasma levels post-i.p. administration (e.g., 23 µM at 4 hrs) .
- Efficacy Metrics : Tumor volume reduction (>50%) in melanoma models after 21-day treatment .
Methodological Considerations
How can computational methods predict metabolic stability of derivatives?
Answer:
- Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites.
- Metabolite Identification : LC-MS/MS analysis of hepatic microsomal incubations identifies primary oxidation pathways (e.g., piperidine N-dealkylation) .
What crystallographic techniques validate the compound’s binding mode to biological targets?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
